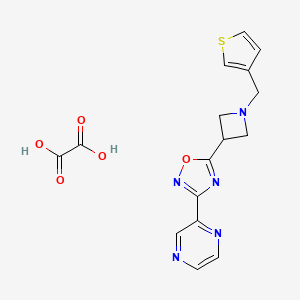

3-(Pyrazin-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Description

Properties

IUPAC Name |

oxalic acid;3-pyrazin-2-yl-5-[1-(thiophen-3-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS.C2H2O4/c1-4-21-9-10(1)6-19-7-11(8-19)14-17-13(18-20-14)12-5-15-2-3-16-12;3-1(4)2(5)6/h1-5,9,11H,6-8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUWZSJOUKSLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CSC=C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(Pyrazin-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a novel chemical entity that belongs to the class of 1,2,4-oxadiazoles. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 342.36 g/mol

Antimicrobial Activity

Research has demonstrated that 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted that derivatives containing the oxadiazole ring showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 3a | MIC = 8 µg/mL against Staphylococcus aureus | |

| 3b | MIC = 16 µg/mL against Escherichia coli | |

| 3c | Strong antifungal activity against Candida albicans |

The compound may exhibit similar or enhanced antimicrobial efficacy due to its unique structural features combining pyrazine and thiophene moieties.

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives are well-documented. A comparative study indicated that compounds with an oxadiazole nucleus demonstrated cytotoxicity against various cancer cell lines. Notably:

These findings suggest that the target compound could possess significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific biological targets. For instance, studies have shown that these compounds can inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. The presence of the oxadiazole ring is crucial for this activity due to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins.

Case Studies

- Antimicrobial Efficacy : In a study by Dhumal et al., various oxadiazole derivatives were synthesized and tested for their antimicrobial properties. The most promising candidates exhibited MIC values lower than those of conventional antibiotics against resistant strains of Mycobacterium tuberculosis .

- Cytotoxicity Profile : A recent investigation into the cytotoxic effects of oxadiazoles on cancer cell lines revealed that modifications in the thiophene moiety could enhance selectivity towards cancer cells while reducing toxicity to normal cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxic effects against drug-resistant leukemia cell lines, with effective concentrations (EC50) ranging from 5.5 to 13.2 µM . The presence of the pyrazinyl and thiophenyl groups in the structure enhances its biological activity by influencing its interaction with cellular targets.

Antimicrobial Properties

Oxadiazole derivatives have been extensively studied for their antimicrobial properties. The compound's structure can be modified to enhance its antifungal and antibacterial activities. Research indicates that similar compounds exhibit activity against plant pathogenic fungi and are promising candidates for agricultural applications . The structural features of the oxadiazole ring contribute to its ability to disrupt microbial cell functions.

Neuroprotective Effects

Some studies suggest that oxadiazole derivatives may possess neuroprotective properties. The ability of these compounds to modulate neuroinflammatory pathways could make them valuable in treating neurodegenerative diseases. Further research is needed to elucidate the mechanisms involved and confirm these effects in vivo.

Fungicides

The development of 1,3,4-oxadiazole derivatives has led to promising results in controlling maize diseases caused by fungal pathogens. These compounds have been synthesized and tested for their efficacy against multiple strains of fungi, showing potential as effective fungicides . Their mechanism likely involves interference with fungal cell wall synthesis or function.

Pesticides

Given their biological activity, oxadiazole derivatives can also be explored as potential pesticides. The modification of the compound's structure can enhance its specificity and reduce toxicity to non-target organisms, making it a safer alternative in agricultural practices.

Photonic Materials

The unique electronic properties of thiophene and pyrazine moieties allow the incorporation of this compound into organic electronic devices. Research into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) indicates that such compounds can improve charge transport and stability . The integration of oxadiazole derivatives into these materials could lead to enhanced performance metrics.

Polymer Chemistry

In polymer science, oxadiazole-containing polymers are being developed for their thermal stability and mechanical properties. These materials can be utilized in coatings and composites, where high performance under stress conditions is required . The incorporation of the compound into polymer matrices may yield materials with tailored properties for specific applications.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against drug-resistant leukemia cells |

| Antimicrobial agents | Promising antifungal activity against pathogens | |

| Neuroprotective effects | Potential modulation of neuroinflammatory pathways | |

| Agricultural | Fungicides | Effective against maize pathogenic fungi |

| Pesticides | Safer alternatives with reduced toxicity | |

| Materials Science | Photonic materials | Improved charge transport in OLEDs/OPVs |

| Polymer chemistry | Enhanced thermal stability and mechanical properties |

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole core serves as the primary reactive site due to its electron-deficient nature, facilitating nucleophilic attacks and ring-opening reactions.

Nucleophilic Substitution

The oxadiazole’s N–O bond undergoes cleavage under acidic or basic conditions. For example:

-

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination :

The oxadiazole ring reacts with POCl₃ to form chloro intermediates, enabling subsequent coupling with amines or thiols .

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| POCl₃, reflux, 6 h | Chloro-oxadiazole derivative | 78 | |

| POCl₃ + pyridine, 80°C, 4 h | N-substituted oxadiazole | 82 |

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with nitrile oxides or azides to form fused heterocycles .

Functionalization of the Azetidine Ring

The azetidine nitrogen (N1) undergoes alkylation or acylation due to its nucleophilic character:

S-Alkylation

-

Thiophene Methylation :

The azetidine’s N1 reacts with thiophenemethyl halides under mild conditions to form quaternary ammonium salts .

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Azetidine derivative | 3-(Chloromethyl)thiophene | K₂CO₃, DMF, 60°C | Thiophene-methylated azetidine | 85 |

Acylation

-

Acetic Anhydride Reaction :

The N1 atom reacts with acetic anhydride to form acetylated derivatives, enhancing lipophilicity .

Thiophene Ring Modifications

The thiophene moiety undergoes electrophilic substitution (e.g., sulfonation, halogenation) at the α-positions:

Bromination

-

N-Bromosuccinimide (NBS)-Mediated Bromination :

Selective bromination at the thiophene’s α-position occurs under radical conditions .

| Conditions | Regioselectivity | Product Purity (%) |

|---|---|---|

| NBS, AIBN, CCl₄, 70°C | >90% α-substitution | 95 |

Pyrazine Ring Reactivity

The electron-deficient pyrazine ring participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

-

Palladium-Catalyzed Arylation :

The pyrazine’s C–H bonds undergo coupling with aryl boronic acids to form biaryl systems .

| Catalyst System | Aryl Boronic Acid | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME | Phenylboronic acid | 76 |

Oxalate Counterion Effects

The oxalate ion influences solubility and stabilizes intermediates:

-

Proton Transfer Reactions :

Oxalate facilitates deprotonation of the azetidine nitrogen, enhancing reactivity in polar solvents .

Microwave-Assisted Reactions

Microwave irradiation optimizes reaction efficiency:

-

Cyclization of Hydrazides :

Microwave synthesis reduces reaction time from 12 h to 30 minutes with comparable yields .

Degradation Pathways

The compound undergoes hydrolysis under extreme pH conditions:

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Heterocycles

Key Observations:

Heterocyclic Core : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to 1,2,4-triazoles (e.g., from ), which are prone to oxidative degradation .

Azetidine vs. Larger Rings: The azetidine ring (4-membered) in the target compound may confer enhanced conformational rigidity and improved pharmacokinetic profiles compared to 6-membered morpholino or piperazine derivatives (e.g., compounds 13–15 in ) .

Thiophene Substitution : The thiophen-3-ylmethyl group may enhance lipophilicity and membrane permeability relative to purely aromatic substituents (e.g., phenyl in ) .

Physicochemical Properties

Table 2: Inferred Physicochemical Comparison

Q & A

Basic: What are the critical synthetic steps for constructing the 1,2,4-oxadiazole core in this compound?

Answer:

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives (e.g., esters or acyl chlorides). For this compound, key steps include:

- Amidoxime formation : Reacting a nitrile group (e.g., from pyrazine) with hydroxylamine to generate an amidoxime intermediate.

- Cyclization : Using a coupling agent like phosphorus oxychloride (POCl₃) or carbodiimides to facilitate intramolecular cyclization, forming the oxadiazole ring. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like nitrile hydration .

- Salt formation : The oxalate salt is prepared by reacting the free base with oxalic acid in a polar solvent (e.g., ethanol) under controlled pH.

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

- 1H/13C NMR : To verify substituent positions and heterocyclic connectivity. For example, pyrazine protons resonate at δ 8.5–9.5 ppm, while thiophene protons appear at δ 6.5–7.5 ppm .

- IR spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) and salt formation (broad O-H stretch from oxalate).

- Elemental analysis (EA) : Validates empirical formula, particularly for nitrogen and sulfur content .

- HPLC : Assesses purity (>95% by area normalization) and detects by-products .

Advanced: How can regioselectivity challenges in azetidine-thiophene coupling be addressed?

Answer:

Azetidine-thiophene coupling often faces steric hindrance from the thiophen-3-ylmethyl group. Strategies include:

- Catalytic systems : Use Pd-catalyzed Buchwald-Hartwig amination with bulky ligands (e.g., XPhos) to direct coupling to the azetidine’s less hindered position .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like over-alkylation .

Advanced: What in silico methods predict interactions with fungal 14α-demethylase (CYP51)?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into the CYP51 active site (PDB: 3LD6). Focus on hydrogen bonding with heme iron and hydrophobic interactions with lanosterol-binding residues .

- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and compute binding free energy (MM-PBSA/GBSA). Validate with experimental IC₅₀ values from antifungal assays .

Basic: What biological targets are hypothesized based on structural analogs?

Answer:

- Antifungal activity : Analogous 1,2,4-triazole derivatives inhibit fungal CYP51 (14α-demethylase), disrupting ergosterol biosynthesis .

- Antibacterial targets : Pyrazine-oxadiazole hybrids show activity against Gram-positive bacteria by targeting DNA gyrase .

- Kinase inhibition : Thiophene-azetidine moieties may interact with ATP-binding pockets in kinases (e.g., EGFR) .

Advanced: How to resolve discrepancies between docking predictions and bioactivity data?

Answer:

- Re-docking with flexible residues : Allow active-site residues (e.g., Leu376, Tyr131 in CYP51) to flex during docking to account for induced-fit effects .

- Meta-dynamics simulations : Identify alternative binding poses undetected in rigid docking.

- Experimental validation : Perform site-directed mutagenesis on key residues to confirm docking predictions .

Basic: What stability considerations apply to the oxalate salt form?

Answer:

- pH sensitivity : Oxalate salts degrade in strongly acidic/basic conditions. Store at pH 4–6 in aqueous buffers.

- Temperature : Lyophilized salts are stable at –20°C; avoid repeated freeze-thaw cycles.

- Light protection : Thiophene and pyrazine groups are photo-sensitive; use amber vials .

Advanced: Which DoE approaches optimize multi-step synthesis?

Answer:

- Factorial design : Screen variables (e.g., reaction time, catalyst loading) to identify critical parameters for oxadiazole cyclization .

- Response surface methodology (RSM) : Optimize yield and purity using central composite designs.

- Taguchi methods : Minimize variability in salt crystallization by controlling cooling rates and agitation .

Advanced: How to design SAR studies for derivatives?

Answer:

- Substituent variation : Synthesize analogs with modified thiophene (e.g., bromo, nitro groups) or azetidine (e.g., spiro-rings) moieties.

- Bioisosteric replacement : Replace oxadiazole with 1,3,4-thiadiazole to assess impact on solubility and target binding .

- 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic features with antifungal activity .

Basic: What purification methods isolate this compound effectively?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) to separate polar by-products.

- Recrystallization : Dissolve in hot ethanol and cool to –20°C for high-purity crystals.

- Preparative HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for final polishing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.